molecular formula C16H19BrN2O B2864336 2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide CAS No. 2193793-77-8

2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2864336
CAS No.: 2193793-77-8
M. Wt: 335.245
InChI Key: MGQVZYOBKUFWHM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide is an organic compound that features a bromophenyl group, a cyanocyclohexyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the bromophenyl group.

    Cyclohexylation: The bromophenyl intermediate is then reacted with a cyclohexylating agent to form the cyanocyclohexyl group.

    Amidation: Finally, the intermediate is subjected to amidation reactions to introduce the propanamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of bromophenyl oxides.

    Reduction: Formation of reduced amides.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors to modulate biological responses.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-N-(1-cyanocyclohexyl)propanamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)-N-(1-cyanocyclohexyl)propanamide: Similar structure with a fluorine atom instead of bromine.

    2-(4-Methylphenyl)-N-(1-cyanocyclohexyl)propanamide: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(1-cyanocyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-12(13-5-7-14(17)8-6-13)15(20)19-16(11-18)9-3-2-4-10-16/h5-8,12H,2-4,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQVZYOBKUFWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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